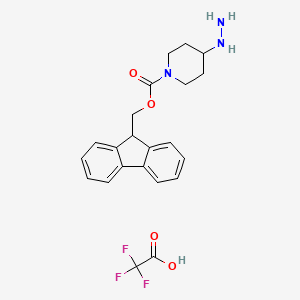
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a piperidine ring, and a hydrazinyl functional group. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl piperidine intermediate. This intermediate is then reacted with hydrazine to introduce the hydrazinyl group. The final step involves the formation of the trifluoroacetate salt to enhance the compound’s properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- (9H-Fluoren-9-yl)methyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate stands out due to its hydrazinyl group, which imparts unique reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C22H24F3N3O4 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydrazinylpiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H23N3O2.C2HF3O2/c21-22-14-9-11-23(12-10-14)20(24)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,14,19,22H,9-13,21H2;(H,6,7) |
InChI Key |
GJHBKWUQRHAOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















